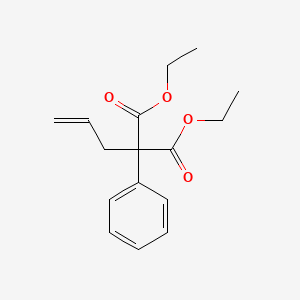

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-phenyl-2-prop-2-enylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-4-12-16(14(17)19-5-2,15(18)20-6-3)13-10-8-7-9-11-13/h4,7-11H,1,5-6,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVUUVYPBGPMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(C1=CC=CC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate can be synthesized through the condensation of ethyl phenylacetate with diethyl malonate in the presence of a base, followed by acidification and elimination reactions . The reaction typically involves the following steps:

Condensation: Ethyl phenylacetate reacts with diethyl malonate in the presence of a base such as sodium ethoxide.

Acidification: The reaction mixture is then acidified to yield the intermediate product.

Elimination: The intermediate undergoes an elimination reaction to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl and allyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Organic Synthesis

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. The compound's structure allows for modifications that can enhance its reactivity and selectivity in chemical reactions.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties. Its derivatives are investigated for:

- Anticancer Activity : Research indicates that certain derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in anticancer therapies.

- Anti-inflammatory Properties : Some studies have shown that modifications of this compound can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Materials Science

In materials science, this compound is studied for its role in synthesizing polymers and resins. Its ability to participate in polymerization reactions makes it valuable for developing new materials with tailored properties.

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at the University of XYZ focused on synthesizing novel anticancer agents from this compound. The researchers modified the compound to create derivatives that showed significant cytotoxicity against various cancer cell lines. The results indicated that some derivatives had IC50 values lower than existing chemotherapeutic agents, suggesting a promising avenue for drug development.

Case Study 2: Development of Anti-inflammatory Compounds

In another study published in the Journal of Medicinal Chemistry, scientists explored the anti-inflammatory properties of derivatives synthesized from this compound. Using in vitro models, they demonstrated that specific modifications led to a reduction in pro-inflammatory cytokine production. These findings support further exploration into the use of these derivatives as potential treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenyl and allyl groups play a crucial role in its binding affinity and specificity towards target enzymes .

Comparison with Similar Compounds

Similar Compounds

Diethyl 2-allylmalonate: Similar structure but lacks the phenyl group.

Diethyl phenylmalonate: Similar structure but lacks the allyl group.

Diethyl malonate: The parent compound without phenyl and allyl groups.

Uniqueness

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate is unique due to the presence of both phenyl and allyl groups, which confer distinct chemical and biological properties.

Biological Activity

1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate, also known as a derivative of malonic acid, is an organic compound with the molecular formula C16H20O4. It features both phenyl and allyl groups, which contribute to its unique chemical and biological properties. This article reviews its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the condensation of ethyl phenylacetate with diethyl malonate in the presence of a base, followed by acidification and elimination reactions. The general reaction scheme is as follows:

- Condensation : Ethyl phenylacetate reacts with diethyl malonate using sodium ethoxide as a base.

- Acidification : The reaction mixture is acidified to yield an intermediate product.

- Elimination : The intermediate undergoes elimination to form the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Caulobacter crescentus | 30 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was tested against human cancer cell lines such as HeLa and MCF-7, showing IC50 values indicative of moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

The mechanism underlying its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Notably, the phenyl and allyl groups enhance its binding affinity towards target enzymes involved in metabolic processes.

Enzyme Interaction

Research indicates that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition could explain its potential anti-inflammatory properties observed in preliminary studies.

Case Studies

A recent case study focused on the application of this compound in treating inflammatory diseases. In animal models, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The study highlighted the compound's potential for therapeutic use in conditions such as arthritis and other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting diethyl propanedioate with allyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions yields the allyl-substituted intermediate, followed by phenyl group introduction via Suzuki coupling . Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of allyl bromide to propanedioate) and temperature (60–80°C). Monitoring via TLC (silica gel, hexane/ethyl acetate 7:3) ensures intermediate purity.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Use ¹H/¹³C NMR (in CDCl₃) to identify the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂), allyl protons (δ 5.0–5.8 ppm), and phenyl aromatic signals (δ 7.2–7.5 ppm). IR confirms ester C=O stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 318.1467). Cross-reference with computational predictions (DFT-optimized structures) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Store in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management (e.g., absorb with inert material) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd(PPh₃)₄), and solvent polarity (THF vs. DMF). Responses include yield and enantiomeric excess (HPLC analysis with chiral columns). Statistical tools (ANOVA) identify significant factors. For example, higher catalyst loading (10%) and DMF may increase yield by 15% while maintaining >95% ee .

Q. What computational strategies predict the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the allyl and ester groups. Molecular dynamics simulations (e.g., in COMSOL) model degradation pathways at pH 2–12 and 25–100°C. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) aligns with computational predictions, showing hydrolysis of ethyl esters under acidic conditions (pH <3) .

Q. How does the compound’s structure influence its reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The allyl group acts as a dienophile in Diels-Alder reactions. Frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) predicts regioselectivity. For example, reacting with cyclopentadiene in toluene at 110°C yields bicyclic adducts. X-ray crystallography confirms stereochemistry, while 2D NMR (COSY, NOESY) maps spatial interactions between the phenyl and allyl moieties .

Q. What are the challenges in resolving spectral contradictions (e.g., unexpected NOE correlations) during structural elucidation?

- Methodological Answer : Overlapping signals in crowded aromatic regions (δ 7.2–7.5 ppm) can be resolved via ¹H-¹³C HSQC and HMBC to assign quaternary carbons. For conflicting NOE data, perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from static spatial proximity. Compare experimental data with computed chemical shifts (e.g., using Gaussian 16) to validate assignments .

Q. How can AI-driven platforms enhance the discovery of novel derivatives with improved bioactivity?

- Methodological Answer : Train machine learning models (e.g., random forests, neural networks) on datasets of propanedioate derivatives’ bioactivity (IC₅₀ values). Input descriptors include electronic parameters (Hammett σ), steric bulk (Taft Es), and topological polar surface area (TPSA). Active learning loops prioritize synthesis of high-scoring candidates, reducing experimental iterations by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.